2-Amino-5-methoxy-indan-1-ol hydrochloride
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Overview
Description
2-Amino-5-methoxy-indan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 It is a derivative of indan, a bicyclic organic compound, and contains both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-indan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indan-1-one, which is commercially available or can be synthesized from indan.
Methoxylation: The indan-1-one undergoes methoxylation to introduce the methoxy group at the 5-position. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Amination: The methoxylated indan-1-one is then subjected to amination to introduce the amino group at the 2-position. This step can be carried out using ammonia or an amine source in the presence of a reducing agent.
Hydrochloride Formation: Finally, the resulting 2-Amino-5-methoxy-indan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-indan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-methoxy-indan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-indan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxy-indan-1-one: This compound is similar in structure but lacks the hydroxyl group.
2-Amino-5-methoxy-indan-1-ol: The free base form of the hydrochloride salt.
2-Amino-5-methoxy-indan-1-ol acetate: An ester derivative with different solubility and reactivity properties.
Uniqueness
2-Amino-5-methoxy-indan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6291-49-2 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12;/h2-4,9-10,12H,5,11H2,1H3;1H |
InChI Key |
VSXPMVPJAHQQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(C2)N)O.Cl |
Origin of Product |
United States |
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